molecular formula C19H17FN4O2 B11474856 5-(1H-benzimidazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11474856
M. Wt: 352.4 g/mol
InChI Key: NBOCHQIHIPHVJJ-UHFFFAOYSA-N
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Description

5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in medicinal chemistry. This compound features a benzimidazole core, which is a common pharmacophore in many biologically active molecules, and an isoxazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzimidazole and isoxazole intermediates are then coupled using appropriate reagents and conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization and chromatography to obtain high-purity product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzimidazole or isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted benzimidazole or isoxazole derivatives.

Scientific Research Applications

5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Used in the development of drugs targeting various diseases due to its pharmacophore properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Utilized in studying molecular interactions and pathways.

    Industrial Applications: Employed in the synthesis of other complex molecules and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound can affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid, known for their anti-inflammatory properties.

Uniqueness

5-(1H-BENZIMIDAZOL-2-YLMETHYL)-N-(4-FLUOROBENZYL)-4,5-DIHYDRO-3-ISOXAZOLECARBOXAMIDE is unique due to its combined benzimidazole and isoxazole structures, which confer distinct chemical and biological properties. This dual pharmacophore design enhances its potential as a versatile compound in drug development and other scientific research areas.

Properties

Molecular Formula

C19H17FN4O2

Molecular Weight

352.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17FN4O2/c20-13-7-5-12(6-8-13)11-21-19(25)17-9-14(26-24-17)10-18-22-15-3-1-2-4-16(15)23-18/h1-8,14H,9-11H2,(H,21,25)(H,22,23)

InChI Key

NBOCHQIHIPHVJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC=C(C=C2)F)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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